

A Technical Guide to the Spectroscopic Data of 3-N-Cbz-Aminomethylaniline

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Compound of Interest

Compound Name: 3-N-Cbz-Aminomethylaniline

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for **3-N-Cbz-Aminomethylaniline** (Benzyl (3-aminobenzyl)carbamate). The information herein is compiled from spectral data of analogous compounds and established principles of spectroscopic analysis, offering a predictive yet comprehensive resource for researchers.

Chemical Structure

Systematic Name: Benzyl (3-aminobenzyl)carbamate Common Name: **3-N-Cbz-Aminomethylaniline** Molecular Formula: C₁₅H₁₆N₂O₂ Molecular Weight: 256.30 g/mol

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **3-N-Cbz-Aminomethylaniline**. These predictions are based on the analysis of its constituent functional groups: the 3-aminobenzyl moiety and the carbobenzyloxy (Cbz) protecting group.

2.1. ¹H NMR Spectroscopy

Predicted solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~7.30-7.40	m	5H	C ₆ H ₅ (Cbz group)
~7.05-7.15	t	1H	Ar-H (Position 5)
~6.55-6.70	m	3H	Ar-H (Positions 2, 4, 6)
~5.10	s	2H	C ₆ H ₅ CH ₂ O
~5.00	br s	1H	NH (Carbamate)
~4.30	d	2H	ArCH ₂ NH
~3.70	br s	2H	NH ₂ (Aniline)

2.2. ¹³C NMR Spectroscopy

Predicted solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.

Chemical Shift (δ , ppm)	Assignment
~156.5	C=O (Carbamate)
~147.0	C-NH ₂ (Aromatic)
~139.5	Quaternary Ar-C (Position 3)
~136.5	Quaternary Ar-C (Cbz group)
~129.5	Ar-C (Position 5)
~128.5	Ar-C (Cbz group, ortho/meta)
~128.0	Ar-C (Cbz group, para)
~118.0	Ar-C (Position 6)
~115.0	Ar-C (Position 4)
~114.0	Ar-C (Position 2)
~67.0	C ₆ H ₅ CH ₂ O
~45.0	ArCH ₂ NH

2.3. Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Intensity	Assignment
3450 - 3300	Strong, Broad	N-H stretch (primary amine, NH ₂)
3350 - 3250	Medium	N-H stretch (secondary amine, carbamate)
3100 - 3000	Medium	C-H stretch (aromatic)
2950 - 2850	Medium	C-H stretch (aliphatic)
~1690	Strong	C=O stretch (carbamate)
1620 - 1580	Strong	N-H bend (primary amine) & C=C stretch (aromatic)
1550 - 1500	Medium	C=C stretch (aromatic)
1250 - 1200	Strong	C-O stretch (ester)
1100 - 1000	Medium	C-N stretch
800 - 690	Strong	C-H bend (out-of-plane, aromatic)

2.4. Mass Spectrometry (MS)

m/z Ratio	Proposed Fragment
256	[M] ⁺ (Molecular ion)
148	[M - C ₇ H ₇ O] ⁺ (Loss of benzyloxy group)
108	[C ₇ H ₉ N] ⁺ (benzylamine fragment)
106	[C ₇ H ₈ N] ⁺ (aminotropylium ion)
91	[C ₇ H ₇] ⁺ (Tropylium ion)
77	[C ₆ H ₅] ⁺ (Phenyl cation)

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- Sample Preparation: Dissolve 5-10 mg of **3-N-Cbz-Aminomethylaniline** in approximately 0.6 mL of deuterated chloroform (CDCl_3) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
- ^1H NMR Acquisition: Acquire the spectrum at room temperature. Use a standard pulse sequence with a 30° pulse angle and a relaxation delay of 1-2 seconds. Obtain a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
- ^{13}C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ^1H NMR to achieve adequate signal-to-noise.

3.2. Infrared (IR) Spectroscopy

- Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
- Sample Preparation:
 - Neat Liquid/Solid: Place a small amount of the sample on a diamond attenuated total reflectance (ATR) crystal.
 - KBr Pellet (for solids): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.
- Acquisition: Record the spectrum over a range of 4000-400 cm^{-1} . Perform a background scan prior to the sample scan to subtract atmospheric CO_2 and H_2O absorptions.

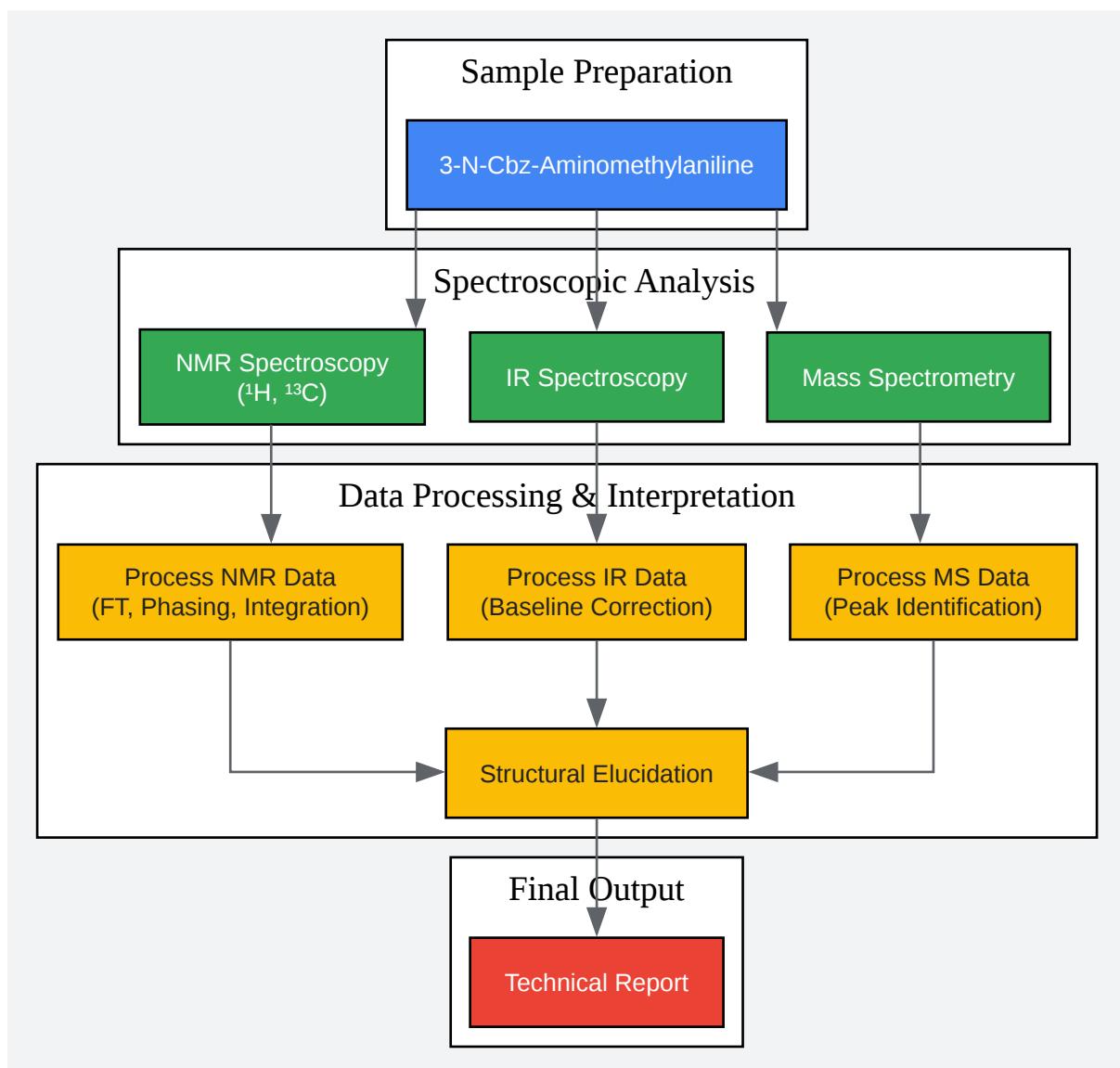
3.3. Mass Spectrometry (MS)

- Instrumentation: A mass spectrometer, for example, one coupled with a gas chromatograph (GC-MS) or with a direct infusion source using electrospray ionization (ESI).

- Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
- GC-MS Conditions (for a volatile derivative):
 - Injector Temperature: 250 °C.
 - Oven Program: Start at a suitable temperature (e.g., 100 °C), ramp up to a final temperature (e.g., 280 °C) to ensure elution.
 - Carrier Gas: Helium.
- Mass Spectrometer Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV or Electrospray Ionization (ESI).
 - Mass Range: Scan from m/z 40 to 400.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **3-N-Cbz-Aminomethylaniline**.



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Caption: General workflow for spectroscopic analysis.

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